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Abstract: This document provides detailed application notes and protocols for evaluating the
efficacy of M-1121, an orally bioavailable, covalent inhibitor of the menin-Mixed Lineage
Leukemia (MLL) protein-protein interaction, in a disseminated mouse model of MLL-rearranged
(MLLr) leukemia. M-1121 acts by covalently binding to Cysteine 329 within the MLL binding
pocket of menin, disrupting the interaction essential for the leukemogenic activity of MLL fusion
proteins.[1][2][3] This inhibition leads to the downregulation of downstream target genes, such
as HOXA9 and MEIS1, potently suppressing the growth of MLLr leukemia cells.[1][3][4] The
following sections detail the mechanism of action, in vitro potency, and a comprehensive in vivo
protocol for assessing M-1121's anti-tumor activity in a disseminated MV4,;11 xenograft model.

Mechanism of Action: M-1121 in MLL-Rearranged
Leukemia

In MLL-rearranged leukemias, the fusion of the MLL gene with a partner gene produces an
oncogenic MLL fusion protein.[1] This fusion protein requires interaction with the scaffold
protein menin to drive the overexpression of genes like HOXA9 and MEIS1, which are critical
for leukemic transformation and maintenance.[1][4] M-1121 selectively targets and disrupts this
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critical menin-MLL interaction. By forming a covalent bond, it effectively inhibits the signaling

pathway responsible for leukemic cell proliferation.[1][2][5]
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Caption: Mechanism of M-1121 action in MLL-rearranged leukemia.

In Vitro Activity of M-1121

M-1121 demonstrates high potency and selectivity for leukemia cell lines harboring MLL
translocations, with minimal effect on MLL wild-type cells.[1][6] Its activity is confirmed by both
potent inhibition of cell proliferation and dose-dependent suppression of key target gene

expression.[1]
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Table 1: Anti-proliferative Activity of M-1121 in MLLr Cell Lines

Cell Line Leukemia Type M-1121 ICso (nM) Reference

MV4;11 AML (MLL-AF4) 10.3 [6]

| MOLM-13 | AML (MLL-AF9) | 51.5 |[6] |

Table 2: Effect of M-1121 on Target Gene Expression in MV4;11 Cells

Effective
Target Gene Effect . Reference
Concentration

Dose-dependent
HOXA9 . As low as 10 nM [1]
downregulation

| MEIS1 | Dose-dependent downregulation | As low as 30 nM |[1] |

Protocol: In Vivo Efficacy in a Disseminated MV4;11
Xenograft Model

This protocol describes the establishment of a disseminated acute myeloid leukemia model
using luciferase-tagged MV4;11 cells and subsequent treatment with M-1121.
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1. Animal Acclimatization 2. Cell Culture
(5-6 week old female (Luciferase-tagged
C.B-17 SCID mice) MV4;11 cells)

:

3. Cell Implantation
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4. Tumor Engraftment
(Monitor via Bioluminescence
Imaging - BLI)

:

5. Randomization
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Vehicle Control M-1121 Treatment
(0.5% MC + 0.2% Tween 80) (150 mg/kg)
Once Daily, p.o. Once Daily, p.o.
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Periodic BLI)

:

8. Study Endpoint
(e.g., Day 4 of treatment)

:

9. Data Analysis
(Compare BLI signal and
body weight between groups)
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Caption: Experimental workflow for M-1121 efficacy testing.
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3.1. Materials
Reagent/Material Description/Vendor
Animal Model 5-6 week old female C.B.-17 SCID mice
Cell Line Luciferase-tagged MV4;11 human AML cells
) 0.5% Methylcellulose (MC, 400cP) + 0.2%
Vehicle . .
Tween 80 in sterile water
] M-1121, prepared as a suspension in the
Test Article

vehicle

RPMI-1640, 10% FBS, 1% Penicillin-

Streptomycin

Cell Culture Media

PBS (sterile, Caz*/Mg?*-free), Trypan Blue, D-

Other Reagents o
Luciferin

3.2. Experimental Procedure

» Animal Handling and Acclimatization:

o House C.B.-17 SCID mice under specific pathogen-free conditions.

o Allow for a minimum of one week of acclimatization before starting the experiment.

o Cell Preparation:

[e]

Culture luciferase-tagged MV4;11 cells in standard conditions (37°C, 5% CO2).

o

Harvest cells during the logarithmic growth phase.

[¢]

Perform a cell count using Trypan Blue to ensure high viability (>95%).

[¢]

Resuspend cells in sterile, serum-free PBS at a final concentration of 25 x 10° cells/mL.

o Establishment of Disseminated Leukemia Model:
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o On Day 0, inject each mouse intravenously (via tail vein) with 200 uL of the cell
suspension (5 x 108 cells per mouse).

o Monitor mice for signs of successful engraftment, which can be confirmed by
bioluminescence imaging (BLI).

e Tumor Burden Monitoring and Grouping:

o Perform baseline BLI scans approximately 7-10 days post-injection, or once a detectable
tumor burden is established.

o Administer D-Luciferin (e.g., 150 mg/kg, intraperitoneally) to each mouse 10 minutes
before imaging.

o Randomize mice into treatment and vehicle groups based on the whole-body
bioluminescence signal to ensure an even distribution of tumor burden.

e Drug Administration:

o Prepare a suspension of M-1121 in the vehicle (0.5% MC + 0.2% Tween 80) at the desired
concentration (e.g., 15 mg/mL for a 150 mg/kg dose in a 10 mL/kg volume).

o Administer M-1121 (150 mg/kg) or vehicle control via oral gavage (p.0.) once daily.[1]
o Efficacy Assessment:
o Record the body weight of each animal daily to monitor for toxicity.[1]

o Perform whole-body BLI at specified time points (e.g., before the first dose and after the
last dose) to quantify tumor burden.

o Analyze the BLI data by measuring the total photon flux (photons/second) for each animal.
3.3. Summary of In Vivo Study Parameters

Table 3: M-1121 Efficacy Study in Disseminated MV4;11 Model
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Parameter Description Reference

C.B.-17 SCID mice with

Animal Model disseminated MV4;11-Luc [1]
xenografts

Drug M-1121 [1]

Dose 150 mg/kg [1]

Route Oral gavage (p.o.) [1]

Schedule Once daily for 4 days [1]

) Reduction in whole-body
Primary Outcome ) ] ) [1]
bioluminescence signal

| Tolerability | No significant changes in body weight observed |[1] |

Conclusion

M-1121 is a potent and selective covalent inhibitor of the menin-MLL interaction, demonstrating
significant anti-tumor activity in preclinical models of MLLr leukemia.[1] The protocols outlined
in this document provide a robust framework for evaluating the in vivo efficacy of M-1121 in a
disseminated leukemia model, a clinically relevant setting. The treatment regimen of 150 mg/kg
once daily was well-tolerated and resulted in the regression of disseminated tumors, supporting
the development of M-1121 as a promising oral therapy for patients with MLL-rearranged
leukemias.[1][2]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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